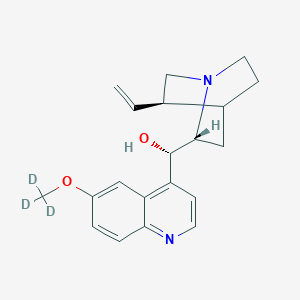

Quinidine-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Quinidine synthesis has evolved over the years, incorporating methods that yield its derivatives with high specificity and enantioselectivity. Notably, catalytic asymmetric syntheses have been developed, including processes that set crucial stereocenters and differentiate diastereomeric products efficiently (Raheem, Goodman, & Jacobsen, 2004). These methodologies underscore the importance of stereochemistry in the synthesis of quinidine and its analogs, which would be pertinent to the synthesis of Quinidine-d3 as well.

Molecular Structure Analysis

The crystal and molecular structure of quinidine have been determined through methods like single crystal X-ray diffraction, revealing detailed insights into its crystalline form and intermolecular interactions (Doherty, Benson, Maienthal, & Stewart, 1978). Such structural analyses are crucial for understanding the physical and chemical behavior of quinidine and its deuterated derivatives.

Chemical Reactions and Properties

Quinidine participates in various chemical reactions, demonstrating its versatility as a chiral selector and catalyst. For instance, it has been utilized in enantioselective aminooxygenation of oxindoles, showcasing its potential in organocatalysis to construct complex molecular architectures with high enantioselectivities (Bui, Candeias, & Barbas, 2010). These reactions highlight quinidine's chemical properties and its utility in synthetic chemistry.

Physical Properties Analysis

Quinidine's physical properties, including its crystalline structure, density, and hydrogen bonding patterns, have been meticulously studied. The determination of its crystal structure provides essential information on its physical characteristics and how they may influence its chemical reactivity and interactions (Doherty et al., 1978).

Chemical Properties Analysis

The chemical properties of quinidine, such as its ability to form various derivatives and participate in catalytic reactions, are well-documented. Its role in asymmetric syntheses and the formation of charge-transfer salts underscores its versatile chemical nature and the potential to manipulate its structure for specific applications (Mei, Wong, Zheng, Nangia, Houk, & Lu, 2021).

Scientific Research Applications

Quinidine is used as an antiarrhythmic agent and has been studied for its interaction with ion channels. It blocks the open pore of Shab channels from the intracellular side of the membrane in a voltage‐dependent manner with 1:1 stoichiometry. This interaction leads to the collapse of Shab conductance in the absence of external K+ ions (Gómez-Lagunas, 2010).

Quinidine's role in the therapy of cardiac arrhythmias has been extensively studied. It has a unique place due to its broad therapeutic applications. However, its clinical use and toxicity, including syncopal attacks related to ventricular arrhythmias, have been areas of concern (Selzer & Wray, 1964).

The compound has been investigated for its modulation of late sodium current in cardiac tissues, playing a role in both proarrhythmic and antiarrhythmic effects. This research highlights the complex impact of quinidine on cardiac electrophysiology (Wu et al., 2008).

Quinidine has been used as a probe substrate for ABCB1 in various in vitro and in vivo systems related to the blood–brain barrier. This research aids in assessing drug interactions on ABCB1 (Sziráki et al., 2011).

Its inhibition of transient outward current in cardiac muscle has been a focus of study, providing insights into its mechanism of action as an antiarrhythmic agent (Imaizumi & Giles, 1987).

Mechanism of Action

Target of Action

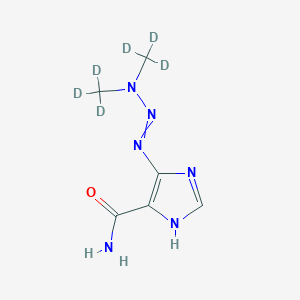

Quinidine-d3, a deuterium labeled form of Quinidine , primarily targets the sodium channels in Purkinje fibers . These fibers play a crucial role in the conduction system of the heart, transmitting electrical impulses that regulate the heart’s rhythm. This compound also interacts with dopaminergic neurons and sympathetic neurons , evoking different physiological consequences .

Mode of Action

This compound operates by blocking sodium and potassium currents, thereby prolonging the cellular action potential . This action alters the electrical activity within the heart, helping to restore normal sinus rhythm and treat various arrhythmias . The compound’s interaction with its targets leads to changes in the heart’s rhythm and potentially impacts other physiological processes due to its interaction with dopaminergic and sympathetic neurons .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the metabolism of Vitamin D3, influencing a wide range of physiological processes that regulate a large number of cellular functions . The production pathway of Vitamin D3 involves the conversion of 7-dehydrocholesterol in the skin to Vitamin D3 via UV-B . This compound, as a derivative of Quinidine, may influence these pathways and their downstream effects.

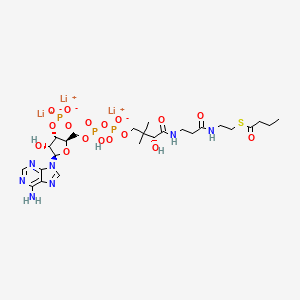

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to those of Quinidine. In healthy individuals, Quinidine has an apparent volume of distribution of 2.0 to 3.5 liters/kg, an elimination half-life of 5 to 12 hours, and a clearance rate of 2.5 to 5.0 ml/min/kg . Quinidine clearance is reduced in the elderly, in patients with cirrhosis, and in those with congestive heart failure . The major metabolite of Quinidine is 3-hydroxy-quinidine, which has a larger volume of distribution and an elimination half-life of about 12 hours .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its antiarrhythmic activity. By blocking sodium and potassium currents, it alters the electrical activity within the heart, helping to restore normal sinus rhythm and treat various arrhythmias . Additionally, this compound has been found to have distinct effects on the physiology of both induced dopaminergic (iDA) neurons derived from human pluripotent stem cells (iPSCs) and primary dopaminergic (DA) neurons of substantia nigra from mice brain slices .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the activation of the Vitamin D receptor has been found to increase cerebral P-glycoprotein expression and limit the brain penetration of P-glycoprotein substrates This suggests that the presence and activity of Vitamin D in the body could potentially influence the action of this compound

Safety and Hazards

Future Directions

Quinidine is currently under investigation for its potential role in managing KCNT1 (potassium sodium-activated channel subfamily T member 1)-related epileptic disorders . It has already received FDA approval for this indication . Further research is needed to explore the potential uses of Quinidine-d3 in similar applications.

properties

IUPAC Name |

(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUPRKONTZGTKE-UQYGQJJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)

![3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B1140690.png)

![Acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1140691.png)